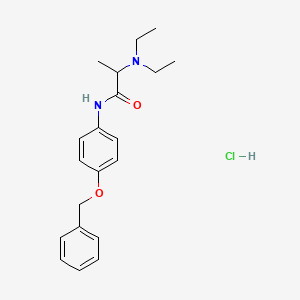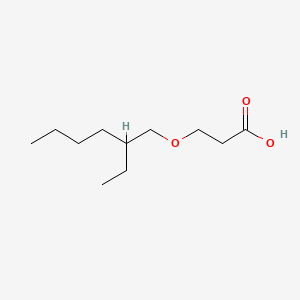![molecular formula C16H20N4OS3 B14168660 14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 842972-78-5](/img/structure/B14168660.png)
14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structure, which includes multiple sulfur and oxygen atoms, as well as a tetrazatetracyclo framework
Métodos De Preparación
The synthesis of 14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves the heterocyclization of aminoazoles with various β-dielectrophiles, such as malonic ester, cyanoacetic ester, and ketene dithioacetals . The reaction conditions often include the use of thioacetals, which introduce the methylsulfanyl group, serving both as a pharmacophore and a leaving group for further modifications .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfur atoms, converting them to thiols or sulfides.
Substitution: Electrophilic substitution reactions are common, particularly at the sulfur and nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and oxygen atoms in its structure enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other polysubstituted azolo[1,5-a]pyrimidines, which also exhibit a range of biological activities, such as antiplatelet, antiviral, and antidiabetic effects . 14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its specific substitution pattern and the presence of multiple sulfur atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
842972-78-5 |
|---|---|
Fórmula molecular |
C16H20N4OS3 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H20N4OS3/c1-5-6-23-14-17-13-11(12-18-19-15(22-4)20(12)14)9-7-16(2,3)21-8-10(9)24-13/h5-8H2,1-4H3 |
Clave InChI |
ZORASLNIXKMWSF-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N41)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)



![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)

